Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate
Description
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with two functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at the trans-4 position and an ethyl ester moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group provides steric protection for the amine during multi-step syntheses, while the ethyl ester enhances solubility in organic solvents and facilitates downstream functionalization. Its rigid tetrahydropyran scaffold contributes to stereochemical stability, making it advantageous for applications requiring precise spatial orientation, such as enzyme inhibitors or receptor ligands .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-17-11(15)10-8-9(6-7-18-10)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 |
InChI Key |
RVAOHYTYUSUJEC-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CCO1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The preparation of ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate typically follows a multi-step sequence:
- Step 1: Formation of a chiral amine intermediate via stereoselective reductive amination of a 4-oxo-tetrahydropyran-2-carboxylate or analogous ketone ester with a chiral amine source such as tert-butyl sulfinamide under Lewis acid catalysis.
- Step 2: Removal of the chiral auxiliary (tert-butyl sulfinyl group) under acidic conditions to liberate the free amine.
- Step 3: Protection of the free amine with di-tert-butyl dicarbonate (BOC anhydride) under basic conditions to afford the BOC-protected amino ester.
- Step 4: Optional hydrolysis or further functional group transformations depending on the final target.
This approach ensures high stereoselectivity, good yields, and the ability to isolate the trans isomer predominantly.
Detailed Preparation Method
Reductive Amination with Chiral Sulfinamide
- Starting materials: 4-oxo-tetrahydropyran-2-carboxylate ester (e.g., ethyl 4-oxo-tetrahydropyran-2-carboxylate) and tert-butyl sulfinamide.
- Catalysts: Lewis acids such as ethyl titanate or tetraisopropyl titanate.
- Solvent: Dichloromethane, toluene, or their mixtures.
- Reducing agents: Sodium borohydride or sodium triacetoxyborohydride.
- Conditions: The ketone and tert-butyl sulfinamide are reacted under Lewis acid catalysis at low temperature, followed by addition of reducing agent to perform reductive amination.
- Outcome: Formation of trans-4-tert-butyl sulfinylamino tetrahydropyran-2-carboxylate ester with high diastereoselectivity (>95% trans).
Deprotection and Amino Protection
- Deprotection: The tert-butyl sulfinyl group is removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in solvents like dichloromethane or ethanol.
- Amino protection: The liberated amine is then protected by reaction with di-tert-butyl dicarbonate under alkaline conditions (e.g., triethylamine or sodium hydroxide) to form the BOC-protected amino ester.
- Hydrolysis (if needed): Ester groups can be hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the corresponding carboxylic acid.
Representative Example (Adapted from Cyclohexane Analogues)
| Step | Reagents & Conditions | Product & Yield | Notes |
|---|---|---|---|
| 1. Reductive amination | 4-oxo-tetrahydropyran-2-carboxylate (1 eq), tert-butyl sulfinamide (1.1 eq), ethyl titanate (1.2 eq), NaBH4 (1.5 eq), DCM, 0°C to RT | trans-4-tert-butyl sulfinylamino tetrahydropyran-2-carboxylate ester, >95% trans, 80-90% yield | High stereoselectivity due to chiral sulfinamide |
| 2. Deprotection | Trifluoroacetic acid (5 eq), DCM, RT, 1 h | Free trans-4-amino tetrahydropyran-2-carboxylate ester, ~99% yield | Efficient removal of sulfinyl group |
| 3. BOC protection | Di-tert-butyl dicarbonate (1.2 eq), triethylamine (1.5 eq), DCM, RT, 2 h | This compound, 85-95% yield | Protects amine for further reactions |
| 4. Optional hydrolysis | NaOH (2 eq), EtOH/H2O, RT, overnight | trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid | Converts ester to acid if required |
Analytical Data and Reaction Monitoring
- Purity and stereochemistry are typically confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
- Yields for each step range from moderate to high (70-99%), depending on reaction scale and conditions.
- Diastereomeric excess is commonly >95% for the trans isomer due to the chiral sulfinamide auxiliary.
- Reaction times vary from 1 hour (deprotection) to overnight (hydrolysis).
Comparative Notes on Related Syntheses
| Feature | Cyclohexane Derivative | Tetrahydropyran Derivative (Target) |
|---|---|---|
| Starting ketone | 4-oxocyclohexanecarboxylate | 4-oxotetrahydropyran-2-carboxylate |
| Ring size | 6-membered carbocycle | 6-membered oxygen-containing heterocycle |
| Chiral auxiliary | tert-Butyl sulfinamide | Same |
| Lewis acid catalyst | Ethyl titanate or tetraisopropyl titanate | Same or similar |
| Reducing agent | Sodium borohydride | Same |
| Amino protection | Di-tert-butyl dicarbonate | Same |
| Stereoselectivity | >95% trans | Expected similar high selectivity |
| Industrial suitability | Demonstrated in patents with green chemistry focus | Anticipated similar approach |
Summary of Advantages and Challenges
-
- High stereoselectivity and purity of trans isomer.
- Mild reaction conditions with common reagents.
- Scalable and adaptable for industrial synthesis.
- Use of chiral sulfinamide provides asymmetric induction without expensive chiral catalysts.
-
- Multi-step process requiring careful control of reaction conditions.
- Acidic deprotection steps require handling of corrosive reagents.
- Purification steps may involve chromatographic or crystallization techniques to isolate pure isomers.
Chemical Reactions Analysis
Types of Reactions
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and pathways involved in metabolic processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Biological Activity
Ethyl trans-4-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylate, with CAS number 2940874-12-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₂₅N₁O₄
- Molecular Weight : 271.35 g/mol
- SMILES Notation : CCOC(=O)[C@H]1OCCC@@HNC(=O)OC(C)(C)C
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The process often includes the formation of the tetrahydropyran ring and subsequent functionalization to introduce the tert-butoxycarbonyl (Boc) amino group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes.
- Dopamine Receptor Modulation : Similar compounds have shown activity as G protein-biased agonists at dopamine receptors, suggesting a potential role in modulating dopaminergic signaling pathways .
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antitumor properties, particularly against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell growth .
Case Studies and Research Findings
-
Antitumor Studies :
- A study evaluating various curcumin derivatives found that modifications similar to those in this compound enhanced antitumor efficacy against HeLa cells. The most potent derivative exhibited an IC50 of 6.78 µM .
- Another investigation into the structure-activity relationship (SAR) of similar compounds indicated that the presence of a Boc group could enhance cellular uptake and bioactivity against cancer cells.
- Neuropharmacological Effects :
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
